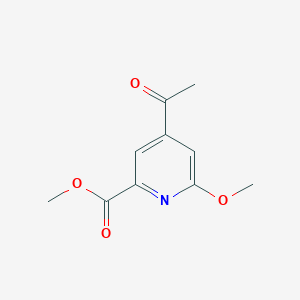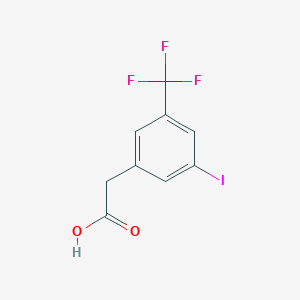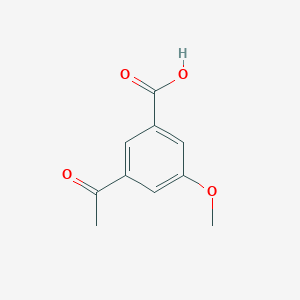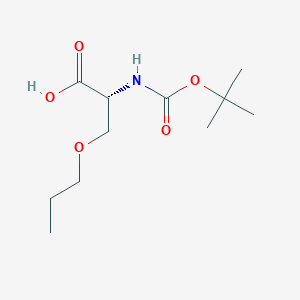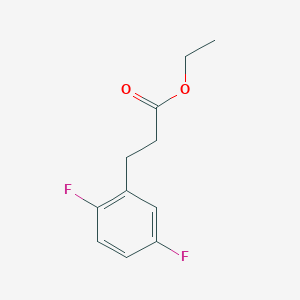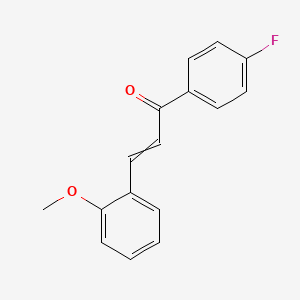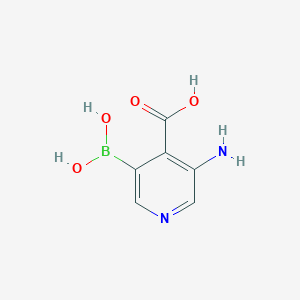
5-Amino-4-carboxypyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4-carboxypyridine-3-boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both amino and carboxylic acid functional groups, along with the boronic acid moiety, makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-carboxypyridine-3-boronic acid typically involves the functionalization of a pyridine ring. One common method is the borylation of a pyridine derivative using a boronic acid or boronate ester. This can be achieved through various catalytic processes, such as the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or water to facilitate the reaction.
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of borate esters as intermediates, which are derived from boric acid through dehydration with alcohols . The scalability of these methods allows for the efficient production of boronic acids for various applications.
化学反应分析
Types of Reactions: 5-Amino-4-carboxypyridine-3-boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic or acidic conditions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: In chemistry, 5-Amino-4-carboxypyridine-3-boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine: In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors and drug candidates. The ability of boronic acids to form reversible covalent bonds with diols and other functional groups makes them valuable in the design of enzyme inhibitors and sensors .
Industry: In industry, boronic acids are used in the development of materials with unique properties, such as polymers and sensors. Their ability to interact with various functional groups allows for the creation of materials with tailored properties for specific applications .
作用机制
The mechanism of action of 5-Amino-4-carboxypyridine-3-boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity .
相似化合物的比较
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 3-Aminophenylboronic acid
Comparison: Compared to these similar compounds, 5-Amino-4-carboxypyridine-3-boronic acid is unique due to the presence of both amino and carboxylic acid functional groups on the pyridine ring. This combination of functional groups enhances its versatility and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry .
属性
分子式 |
C6H7BN2O4 |
|---|---|
分子量 |
181.94 g/mol |
IUPAC 名称 |
3-amino-5-boronopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-4-2-9-1-3(7(12)13)5(4)6(10)11/h1-2,12-13H,8H2,(H,10,11) |
InChI 键 |
ZSBCKAGHRYRXCX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=CC(=C1C(=O)O)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


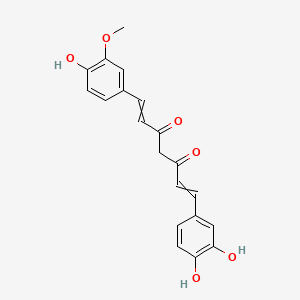
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)


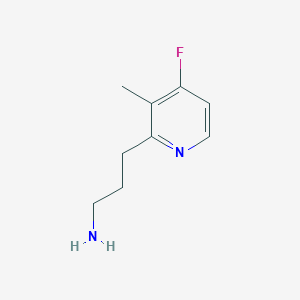
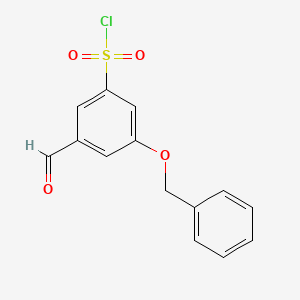

![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
